2-amino-5-iodo-4-(2-methoxyphenoxy)-1H-pyrimidin-6-one
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Overview
Description
2-amino-5-iodo-4-(2-methoxyphenoxy)-1H-pyrimidin-6-one is a complex organic compound with a unique structure that includes an amino group, an iodine atom, a methoxyphenoxy group, and a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-iodo-4-(2-methoxyphenoxy)-1H-pyrimidin-6-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Methanol and Toluene Reaction: The initial step involves reacting methanol and toluene at temperatures ranging from 0°C to 20°C.
Iodine Chloride and Hydrogen Chloride Reaction: The next step involves the use of iodine chloride and hydrogen chloride in the presence of lithium hydroxide monohydrate and ethanol at temperatures between 5°C and 20°C.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the multi-step synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-iodo-4-(2-methoxyphenoxy)-1H-pyrimidin-6-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrimidinone compounds.
Scientific Research Applications
2-amino-5-iodo-4-(2-methoxyphenoxy)-1H-pyrimidin-6-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-5-iodo-4-(2-methoxyphenoxy)-1H-pyrimidin-6-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-iodo-4-methoxybenzoate: This compound shares some structural similarities but lacks the pyrimidinone core.
1-iodo-2-methoxybenzene: Another structurally related compound with different functional groups.
Uniqueness
2-amino-5-iodo-4-(2-methoxyphenoxy)-1H-pyrimidin-6-one is unique due to its combination of functional groups and the pyrimidinone core, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-amino-5-iodo-4-(2-methoxyphenoxy)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10IN3O3/c1-17-6-4-2-3-5-7(6)18-10-8(12)9(16)14-11(13)15-10/h2-5H,1H3,(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPRTHCBCHRNCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C(=O)NC(=N2)N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10IN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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